molecular formula C5H4ClNO2 B1599566 4-chloro-1H-pyrrole-2-carboxylic Acid CAS No. 27746-03-8

4-chloro-1H-pyrrole-2-carboxylic Acid

Cat. No.: B1599566
CAS No.: 27746-03-8
M. Wt: 145.54 g/mol
InChI Key: YOTWVAYGATYZPA-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrrole-2-carboxylic Acid is a useful research compound. Its molecular formula is C5H4ClNO2 and its molecular weight is 145.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Recognition and Binding

4-Chloro-1H-pyrrole-2-carboxylic acid derivatives have been studied for their ability to bind aromatic N-oxides in water effectively. The incorporation of functional groups like carboxylic acids enhances water solubility and enables molecular recognition through hydrogen bonding, pi-pi, CH-pi, and hydrophobic interactions. This property is particularly useful in designing sensors and receptors for specific molecules in aqueous environments (Verdejo et al., 2009).

Hydrogen Bonding and Dimer Formation

Research has demonstrated the role of pyrrole derivatives in forming intermolecular hydrogen-bonded dimers. These dimers exhibit unique properties in various solvents, contributing to a deeper understanding of molecular self-assembly and recognition processes. Such insights are crucial for the development of novel materials and nanostructures (Wash et al., 1997).

Synthesis and Reactivity Studies

This compound and its derivatives have been synthesized through various methods, including one-pot reactions. These compounds serve as precursors for further chemical modifications, leading to the creation of heterocyclic compounds with potential applications in material science, pharmaceuticals, and organic chemistry. The reactivity and stability of these compounds under different conditions have also been explored, providing valuable information for synthetic chemistry (Majo & Perumal, 1996).

Advanced Materials Development

Carboxylic acid-functionalized derivatives of this compound have been incorporated into the design of novel materials. These materials, such as carboxylic acid-functionalized polypyrrole-silica microparticles, show promise in biomedical applications due to their enhanced optical absorbance and surface functionalization, which could facilitate their use as markers in immunodiagnostic assays (Maeda et al., 1995).

Ligand for Catalyzed Reactions

In the realm of catalysis, pyrrole-2-carboxylic acid derivatives have been identified as effective ligands for copper-catalyzed reactions. Their role in facilitating the monoarylation of anilines showcases their potential in synthesizing complex organic molecules, further underscoring the utility of this compound in organic synthesis and pharmaceutical chemistry (Altman et al., 2008).

Properties

IUPAC Name

4-chloro-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTWVAYGATYZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427873
Record name 4-chloro-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27746-03-8
Record name 4-Chloro-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27746-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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